molecular formula C36H54N2O4S B586058 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate CAS No. 54201-67-1

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate

Cat. No.: B586058
CAS No.: 54201-67-1
M. Wt: 610.898
InChI Key: RBQQZFYOHCDZNN-MLLYIQKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups.

    Substitution: The toluenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate involves its interaction with specific molecular targets, such as enzymes involved in cholesterol metabolism. The compound can modulate the activity of these enzymes, leading to changes in cholesterol levels and related biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate can be compared with other similar compounds, such as:

    Cholesterol 3-Acetate: Lacks the toluenesulfonylhydrazide group, making it less reactive in certain chemical reactions.

    p-Toluenesulfonylhydrazide: Does not contain the cholesterol moiety, limiting its applications in cholesterol-related research.

The uniqueness of this compound lies in its combined structure, which allows it to participate in a broader range of chemical reactions and applications .

Properties

IUPAC Name

[(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O4S/c1-23(2)9-8-10-25(4)30-15-16-31-34-32(18-20-36(30,31)7)35(6)19-17-28(42-26(5)39)21-27(35)22-33(34)37-38-43(40,41)29-13-11-24(3)12-14-29/h11-14,22-23,25,28,30-32,34,38H,8-10,15-21H2,1-7H3/b37-33-/t25-,28-,30-,31+,32+,34?,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQZFYOHCDZNN-MLLYIQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C=C3CC(CCC3(C4C2C5CCC(C5(CC4)C)C(C)CCCC(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C=C3C[C@@H](CC[C@@]3([C@@H]4C2[C@@H]5CC[C@@H]([C@]5(CC4)C)[C@H](C)CCCC(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858490
Record name (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54201-67-1
Record name (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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